molecular formula C25H17F3N2O4 B2392828 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione CAS No. 341967-30-4

1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione

Cat. No. B2392828
CAS RN: 341967-30-4
M. Wt: 466.416
InChI Key: SPRCGGZMGWPSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C25H17F3N2O4 and its molecular weight is 466.416. The purity is usually 95%.
BenchChem offers high-quality 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Systems: Research by Kozachenko et al. (2010) explored the formation of 2-(acylaminocyanomethylene)imidazolidines and their conversion into derivatives of oxazolo-[4,5-e]pyrimidine, demonstrating the compound's role in synthesizing new heterocyclic systems (Kozachenko et al., 2010).

Pharmacological Applications

  • Antimicrobial Screening: Desai et al. (2012) conducted a study on new imidazole derivatives bearing 4-thiazolidinone nucleus, revealing potent antimicrobial activity against various microorganisms, indicating the potential medicinal applications of such compounds (Desai et al., 2012).
  • Anti-Inflammatory and Anticancer Agents: Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlights the diverse therapeutic potentials of derivatives of this compound (Küçükgüzel et al., 2013).

Chemical Reactions and Mechanisms

  • Kinetics of Addition Reactions: Zarzyka-Niemiec and Lubczak (2003) investigated the kinetics of the reaction of parabanic acid (imidazolidine-2,4,5-trione) with oxiranes, providing insights into the reaction mechanisms and thermodynamic parameters (Zarzyka-Niemiec & Lubczak, 2003).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency: A study by Cruz et al. (2004) on the electrochemical behavior of imidazoline and its derivatives demonstrated their efficiency as corrosion inhibitors in acid media, an application relevant in industrial settings (Cruz et al., 2004).

properties

IUPAC Name

1-[2-oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N2O4/c26-25(27,28)20-8-4-5-16(13-20)14-29-22(32)23(33)30(24(29)34)15-21(31)19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRCGGZMGWPSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=O)C(=O)N(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione

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